Ne-(1-Carboxyethyl)lysine-d4; N6-(1-Carboxyethyl)-L-lysine-d4; N6-(1'-Carboxyethyl)lysine-d4; CEL-d4
Description
Nε-(1-Carboxyethyl)lysine-d4 (CEL-d4) is a deuterated isotopologue of Nε-(1-Carboxyethyl)lysine (CEL), a stable advanced glycation endproduct (AGE) formed via non-enzymatic glycation and oxidation reactions. CEL arises from the reaction of methylglyoxal (a reactive dicarbonyl metabolite) with lysine residues in proteins, forming a carboxyethyl adduct at the ε-amino group . The deuterated form (CEL-d4) is synthesized by replacing four hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification of CEL in biological samples such as urine, plasma, and tissues . CEL-d4 ensures high precision in tracking AGE accumulation, which is linked to aging, diabetes, and chronic kidney disease .
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1/i2D2,3D2 |
InChI Key |
XCYPSOHOIAZISD-GBWCEIHOSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNC(C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ne-(1-Carboxyethyl)lysine-d4 involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction typically occurs in an aqueous solution at a slightly acidic pH. The isotopic labeling is achieved by using deuterated reagents, ensuring the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of Ne-(1-Carboxyethyl)lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Ne-(1-Carboxyethyl)lysine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyethyl group.
Substitution: The lysine residue can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Ne-(1-Carboxyethyl)lysine-d4 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of AGEs in biological samples.
Biology: Studied for its role in protein modification and its impact on cellular functions.
Medicine: Investigated for its involvement in the pathogenesis of chronic diseases such as diabetes and cardiovascular diseases.
Industry: Used in the food industry to study the formation of AGEs during food processing and storage
Mechanism of Action
Ne-(1-Carboxyethyl)lysine-d4 exerts its effects by modifying proteins through the Maillard reaction. This modification alters the structure and function of proteins, leading to increased oxidative stress and inflammation. The compound interacts with cell surface receptors and cross-links with body proteins, contributing to the pathogenesis of various chronic diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
CEL-d4 shares structural and functional similarities with several glycation and oxidation-derived compounds. Key comparisons include:
Nε-(Carboxymethyl)lysine-d4 (CML-d4)
- Structure/Modification: CML-d4 features a carboxymethyl group (-CH₂-COOH) attached to lysine’s ε-amino group, whereas CEL-d4 has a carboxyethyl group (-CH₂-CH₂-COOH) .
- Formation : CML is derived from glyoxal (a simpler dicarbonyl) or oxidative degradation of fructoselysine (an Amadori product), while CEL originates specifically from methylglyoxal .
- Analytical Use : Both serve as deuterated standards for LC-MS/MS. CML-d4 is widely used to quantify CML in food and tissue samples, while CEL-d4 is critical for assessing methylglyoxal-mediated damage .
- Biological Relevance : Both accumulate in aging tissues and diabetic complications, but CEL levels correlate more strongly with metabolic disorders due to methylglyoxal’s role in glycolysis and lipid peroxidation .
Furosine
- Structure/Modification : An early glycation product (lactulosyllysine derivative) formed during the Maillard reaction, distinct from the advanced AGEs CEL and CML .
- Analytical Use : Furosine is a marker for heat-treated foods (e.g., powdered milk), whereas CEL-d4 and CML-d4 quantify irreversible AGEs in biological systems .
1,N6-HMHP-dA Adducts
- Structure/Modification: DNA adducts (e.g., 1,N6-β-HMHP-dA) formed by 1,2,3,4-diepoxybutane (DEB), a metabolite of the carcinogen 1,3-butadiene. These adducts modify deoxyadenosine, unlike CEL-d4’s protein-targeted lysine modification .
- Analytical Use : HMHP-dA adducts are studied in DNA damage assays, while CEL-d4 focuses on protein glycation .
Other AGEs: GOLD and MOLD
- Structure/Modification: Glyoxal-lysine dimer (GOLD) and methylglyoxal-lysine dimer (MOLD) are crosslinking AGEs, unlike the monomeric CEL and CML .
- Biological Relevance : GOLD and MOLD are 10–50 times more abundant than fluorescent AGEs like pentosidine in tissues, but CEL and CML remain primary biomarkers due to their stability .
Quantitative Analysis
- CEL-d4 enables precise measurement of CEL in human urine, with studies reporting elevated CEL levels in diabetic nephropathy (2–3-fold higher vs. controls) .
- CML-d4-based assays reveal CML concentrations of 10–50 µM in uremic plasma, compared to 5–20 µM for CEL .
Pathological Significance
- Diabetes : Skin collagen CEL levels increase by 40–60% in diabetic patients, reflecting methylglyoxal’s role in hyperglycemic damage .
- Aging : CEL accumulates in lens proteins at a rate of 1.2 pmol/mg protein per year, contributing to cataracts .
Methodological Advances
- LC-MS/MS protocols using CEL-d4 achieve detection limits of 0.1–0.5 ng/mL in urine, with intra-day precision <5% RSD .
Data Tables
Table 1. Structural and Functional Comparison of CEL-d4 and Related Compounds
*Calculated based on non-deuterated CEL (MW 219.2) + 4 deuterium atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
